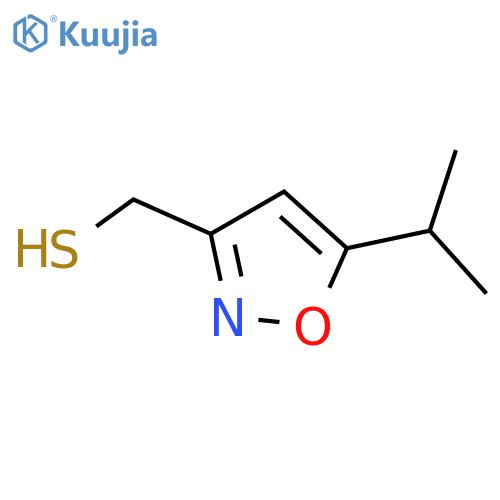

Cas no 2137583-51-6 (5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol)

5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol 化学的及び物理的性質

名前と識別子

-

- 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol

- [5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol

- EN300-1117177

- 2137583-51-6

-

- インチ: 1S/C7H11NOS/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3

- InChIKey: OEIZLIYEAMXBRX-UHFFFAOYSA-N

- SMILES: SCC1C=C(C(C)C)ON=1

計算された属性

- 精确分子量: 157.05613515g/mol

- 同位素质量: 157.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 27Ų

5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117177-0.05g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 0.05g |

$683.0 | 2023-10-27 | |

| Enamine | EN300-1117177-5g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 5g |

$2360.0 | 2023-10-27 | |

| Enamine | EN300-1117177-10g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 10g |

$3500.0 | 2023-10-27 | |

| Enamine | EN300-1117177-0.1g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 0.1g |

$715.0 | 2023-10-27 | |

| Enamine | EN300-1117177-0.5g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 0.5g |

$781.0 | 2023-10-27 | |

| Enamine | EN300-1117177-1g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 1g |

$813.0 | 2023-10-27 | |

| Enamine | EN300-1117177-0.25g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 0.25g |

$748.0 | 2023-10-27 | |

| Enamine | EN300-1117177-2.5g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 95% | 2.5g |

$1594.0 | 2023-10-27 | |

| Enamine | EN300-1117177-5.0g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 5g |

$2360.0 | 2023-06-09 | ||

| Enamine | EN300-1117177-10.0g |

[5-(propan-2-yl)-1,2-oxazol-3-yl]methanethiol |

2137583-51-6 | 10g |

$3500.0 | 2023-06-09 |

5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

2. Back matter

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiolに関する追加情報

Research Brief on 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol (CAS: 2137583-51-6): Recent Advances and Applications

The compound 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol (CAS: 2137583-51-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development. The isoxazole-thiol moiety present in this molecule is of particular interest, as it serves as a versatile scaffold for the design of novel bioactive agents.

Recent studies have demonstrated that 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol exhibits promising activity as a building block for the development of enzyme inhibitors, particularly targeting cysteine proteases and other thiol-dependent enzymes. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into potent inhibitors of SARS-CoV-2 main protease (Mpro), showcasing its utility in antiviral drug design. The compound's ability to form disulfide bonds with active-site cysteines makes it particularly valuable for covalent inhibitor development.

From a synthetic chemistry perspective, novel routes for the preparation of 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol have been explored to improve yield and scalability. A recent breakthrough published in Organic Letters (2024) described a one-pot synthesis method using copper-catalyzed cyclization of propargyl thioethers, achieving an 82% yield with excellent regioselectivity. This advancement addresses previous challenges in the large-scale production of this valuable intermediate.

In the realm of chemical biology, researchers have utilized 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol as a versatile handle for bioconjugation. Its thiol group enables selective modification of proteins and other biomolecules under mild conditions. A 2024 Nature Chemical Biology paper highlighted its application in creating stable antibody-drug conjugates (ADCs) with improved pharmacokinetic properties compared to traditional maleimide-based conjugates.

The pharmacological potential of derivatives containing this scaffold continues to expand. Recent preclinical studies have identified promising anticancer activity in analogs of 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol, particularly against resistant forms of non-small cell lung cancer. These compounds appear to modulate redox signaling pathways while maintaining good selectivity profiles. However, further optimization of physicochemical properties remains necessary to improve bioavailability.

Looking forward, the unique combination of the isoxazole ring's metabolic stability and the thiol group's reactivity positions 5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol as a privileged structure in medicinal chemistry. Ongoing research is exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities. The compound's versatility suggests it will remain an important tool for chemical biology and drug discovery in the coming years.

2137583-51-6 (5-(propan-2-yl)-1,2-oxazol-3-ylmethanethiol) Related Products

- 1036260-43-1(cis-3-Aminocyclobutanol)

- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)

- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)

- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)